3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide
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Overview
Description
3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a propanamide moiety linked to a phenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 4-propan-2-ylbenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dihydrochloride
- 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone
Uniqueness
3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide is unique due to its specific structural features, such as the combination of a piperazine ring and a propanamide moiety
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-15(2)17-6-4-16(5-7-17)14-19-20-18(23)8-9-22-12-10-21(3)11-13-22/h4-7,14-15H,8-13H2,1-3H3,(H,20,23)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLPRSIBKLCRI-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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